![molecular formula C23H26FN7 B5512027 4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5512027.png)
4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes that include key steps such as regiospecific displacement, amination of resultant derivatives, and cyclization reactions. For instance, the synthesis of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl (or 9-p-fluorophenyl)-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-diones demonstrates the complexity and precision required in synthesizing compounds with similar functional groups (Chu, 1990).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class often features significant conformational flexibility due to the presence of multiple rings and functional groups. For example, the structure of 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium picrate reveals the importance of understanding the spatial arrangement of these molecules, as it affects their physical and chemical properties (Betz et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their structural components. For instance, the piperazine ring and triazine moiety contribute to their potential antimicrobial and antifungal activities. A study on 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines demonstrated antimicrobial and antimycobacterial activities, showcasing the chemical reactivity of compounds with similar structural features (Patel et al., 2012).
Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives similar to the specified chemical compound exhibit antimicrobial activities. For example, novel 1,2,4-triazole derivatives, synthesized from various primary amines, displayed moderate to good activities against test microorganisms (Bektaş et al., 2010). Another study synthesized amide derivatives of quinolone, demonstrating antibacterial activity against several strains of bacteria and fungi (Patel, Patel, & Chauhan, 2007).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, designed and synthesized to meet structural requirements essential for anticancer activity, showed significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines (Reddy et al., 2015).
Chemical Synthesis and Applications
There is a focus on the synthesis of various derivatives for potential pharmaceutical applications. For instance, the synthesis of piperazine-substituted quinolones involved direct condensation processes, highlighting the versatility and potential of such compounds in drug development (Fathalla & Pazdera, 2017). Additionally, the photochemistry of quinolone derivatives in aqueous solutions indicates the stability and reactivity of these compounds under different conditions, which is crucial for their application in medicinal chemistry (Mella, Fasani, & Albini, 2001).
Future Directions
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN7/c24-18-7-9-19(10-8-18)30-14-12-29(13-15-30)16-21-26-22(25)28-23(27-21)31-11-3-5-17-4-1-2-6-20(17)31/h1-2,4,6-10H,3,5,11-16H2,(H2,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILWUYINOMCJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CN4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine |
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